molecular formula C17H16N2O5 B5464272 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5464272
M. Wt: 328.32 g/mol
InChI Key: DYMDSNBNBZIDQP-XYOKQWHBSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of synthetic cathinones These compounds are known for their stimulant effects and are often used in scientific research for their pharmacological properties

Preparation Methods

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Explored for potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with monoamine neurotransmitter systems. It binds to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters. This leads to increased concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, resulting in stimulant effects. The molecular targets and pathways involved include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) .

Comparison with Similar Compounds

Similar compounds include other synthetic cathinones such as methylone, pentylone, and eutylone.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-18-16(20)12(19-17(21)14-4-3-7-22-14)8-11-5-6-13-15(9-11)24-10-23-13/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMDSNBNBZIDQP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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